3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Description
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methoxycarbonyl group at the 3’ position and a carboxylic acid group at the 4 position
Properties
IUPAC Name |
4-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROWUYGBGYJQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585716 | |
| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-91-5 | |
| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The foundational step in synthesizing 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid is the construction of the biphenyl core. This is typically achieved via the Suzuki-Miyaura cross-coupling reaction, which couples an aryl boronic acid derivative with a halogenated aromatic compound under palladium catalysis.
-
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or PdCl2 supported on nanocatalysts
- Base: Potassium carbonate (K2CO3) preferred for cost-effectiveness and yield optimization
- Solvent: Mixtures of water and organic solvents such as ethyl acetate or toluene
- Temperature: Approximately 80°C
- Reaction Time: 4 to 16 hours depending on substrate and catalyst system
Introduction of Methoxycarbonyl Group via Esterification
The methoxycarbonyl group is introduced by esterification of the corresponding carboxylic acid derivative. This step often involves:
- Reacting the carboxylic acid intermediate with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions are optimized to favor ester formation without affecting other sensitive groups.
Oxidation to Introduce Carboxylic Acid Functionality
Selective oxidation is employed to convert methyl or aldehyde substituents on the biphenyl ring into carboxylic acid groups.
Common oxidizing agents include:
- Sodium chlorite (NaClO2) in the presence of aminosulfonic acid as a co-catalyst
- Potassium permanganate (KMnO4)
- Chromium trioxide (CrO3)
Example from literature:
Alternative Industrial Synthesis Routes
Industrial processes may involve:
- Hydroalkylation of toluene followed by dehydrogenation to produce dimethylbiphenyl isomers, which are then oxidized to biphenyl carboxylic acids.
- Cycloaddition reactions involving benzene or toluene with substituted furanyl compounds under catalysis to form bicyclic intermediates, which upon further oxidation and alkylation yield biphenyl carboxylic acids and esters.
- Data Table: Summary of Key Preparation Steps and Conditions
- The Suzuki-Miyaura cross-coupling is the most reliable and widely used method for constructing the biphenyl framework with high regioselectivity and good yields.
- The choice of base in the coupling reaction significantly affects yield and cost; potassium carbonate is preferred over cesium carbonate for economic reasons without compromising yield.
- Oxidation using sodium chlorite in the presence of aminosulfonic acid provides a mild and efficient route to convert aldehyde intermediates to carboxylic acids with good selectivity and yield.
- Industrial methods emphasize scalability and cost-effectiveness, often involving multi-step catalytic processes starting from simple feedstocks like benzene or toluene.
- Purification typically involves extraction, washing, drying, and chromatographic techniques to isolate the target compound with high purity.
The preparation of this compound is well-established through a combination of Suzuki-Miyaura cross-coupling to form the biphenyl core, esterification to introduce the methoxycarbonyl group, and selective oxidation to install the carboxylic acid functionality. Advances in catalyst design and reaction optimization have improved yields and scalability, making these methods suitable for both laboratory synthesis and industrial production. The integration of green chemistry principles, such as water-soluble catalysts and milder oxidants, is an emerging trend enhancing the sustainability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of additional carboxylic acid groups or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other substituents on the biphenyl core.
Scientific Research Applications
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Mechanism of Action
The mechanism of action of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid
- 3’-(Methoxycarbonyl)[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups on the biphenyl core
Biological Activity
3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 281232-91-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
- Molecular Formula : C15H12O4
- Molecular Weight : 256.25 g/mol
- CAS Number : 281232-91-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and antimicrobial properties.
Anticancer Activity
In studies focusing on compounds with biphenyl structures, derivatives similar to this compound have shown significant anticancer properties. For instance, a related compound demonstrated an IC50 value of less than 0.01 µM against multiple cancer cell lines, indicating potent growth inhibition . This suggests that the biphenyl moiety may enhance the cytotoxic effects through mechanisms involving tubulin polymerization disruption.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Lines Affected |
|---|---|---|
| CA-4 | <0.01 | Various |
| 3'-(Methoxycarbonyl) Derivative | <0.01 | MDA-MB-435, HL-60 |
| Compound 32a | 0.229 | MDA-MB-435 |
| Compound 32d | <1 | Multiple |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of approximately 250 µM . This suggests that the compound may interfere with mycobactin biosynthesis, a crucial pathway for mycobacterial survival.
The biological activity of this compound is believed to be linked to its structural characteristics that allow interaction with cellular targets such as tubulin and bacterial enzymes.
Tubulin Interaction
Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
Mycobacterial Inhibition
The compound's inhibition of M. tuberculosis is likely due to its ability to disrupt iron acquisition via mycobactin interference. This mechanism is critical for the survival of the bacterium under nutrient-limited conditions .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical and laboratory settings:
- Study on Anticancer Efficacy :
- Antimycobacterial Activity Evaluation :
Q & A
Q. Table 1: Key Synthetic Methods
| Catalyst | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Rh(I) | 4-(methoxycarbonyl)benzoic acid | 86–96 | Toluene, 120°C, 24h | |
| EDCI/HOBt | Biphenylcarboxylic acid + amine | 70–85 | THF, RT–40°C, 2–3d |
What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns methoxycarbonyl (δ ~3.9 ppm for CH3, δ ~167 ppm for carbonyl) and biphenyl proton environments (aromatic δ 7.2–8.2 ppm) .
- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
- Mass Spectrometry (GC/MS) : Validates molecular weight (e.g., m/z 272.1 for [M+H]+) and fragmentation patterns .
Advanced Research Questions
How do substituent positions influence regioselectivity in cross-coupling reactions involving this compound?
Answer:
Steric and electronic effects dictate regioselectivity. For example, electron-withdrawing groups (e.g., methoxycarbonyl) at the 3'-position enhance coupling at the 4-carboxylic acid site due to reduced steric hindrance. Evidence from rhodium-catalyzed reactions shows that 4-fluoro or 4-methoxy substituents favor 5-substituted naphthalene derivatives (85:15 regioselectivity), while bulky groups at the 2'-position shift reactivity to less hindered positions . Computational studies (DFT) can model transition states to predict regioselectivity .
What mechanistic insights explain the catalytic efficiency of transition metals in its synthesis?
Answer:
Rhodium(I) catalysts facilitate decarboxylative coupling via oxidative addition into the C–COOH bond, followed by transmetalation with aryl halides. The methoxycarbonyl group stabilizes the intermediate through π-backbonding , accelerating reductive elimination . In contrast, EDCI/HOBt-mediated amidation (used in drug design) proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, enabling nucleophilic attack by amines .
How can computational methods (e.g., DFT) optimize reaction conditions or predict physicochemical properties?
Answer:
- DFT Calculations : Model HOMO/LUMO energies to predict reactivity with electrophiles/nucleophiles. For biphenyl derivatives, calculations reveal that methoxycarbonyl groups lower the LUMO (-2.1 eV), enhancing electrophilic aromatic substitution .
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics and byproduct formation .
Q. Table 2: Key Computational Parameters
| Property | Value (DFT) | Application |
|---|---|---|
| LUMO Energy | -2.1 eV | Predicts nucleophilic attack |
| Dipole Moment | 4.2 Debye | Solubility in polar solvents |
| LogP | 3.8 | Pharmacokinetic modeling |
How do structural modifications (e.g., amidation) impact biological activity in drug discovery?
Answer:
Amidation of the carboxylic acid group (e.g., with cyclohexylamine) enhances cell permeability by reducing polarity. In immunomodulatory studies, biphenylcarboxamide derivatives showed IC50 values of 0.5–2.0 µM against CD40–CD154 interactions, attributed to improved hydrophobic binding in protein pockets . SAR studies indicate that methoxycarbonyl groups at the 3'-position minimize metabolic degradation compared to hydroxyl or halogen substituents .
Data Contradictions & Resolution
Why do different catalysts (Rh vs. Pd) yield divergent regioisomers in similar reactions?
Answer:
Rhodium favors decarboxylative coupling at sterically accessible positions due to larger atomic radius and flexible coordination geometry, while palladium catalysts (e.g., Suzuki coupling) prioritize electronic effects, often leading to para-substituted products. Contradictions in regioselectivity from vs. arise from differing catalytic cycles and intermediate stabilization mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
